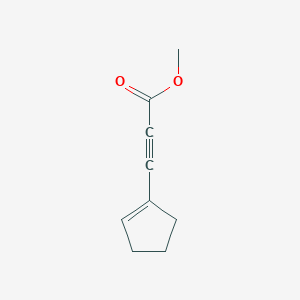
2-Propynoic acid, 3-(1-cyclopenten-1-yl)-, methyl ester (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propynoic acid, 3-(1-cyclopenten-1-yl)-, methyl ester (9CI) is an organic compound with the molecular formula C10H10O2. It is a derivative of cyclopentene and propynoate, characterized by the presence of a cyclopentenyl group attached to a propynoate moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propynoic acid, 3-(1-cyclopenten-1-yl)-, methyl ester (9CI) typically involves the reaction of cyclopentenone with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic addition mechanism, followed by esterification to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of 2-Propynoic acid, 3-(1-cyclopenten-1-yl)-, methyl ester (9CI) may involve continuous flow processes to optimize yield and efficiency. Catalysts such as palladium or copper may be employed to facilitate the reaction under milder conditions, reducing the need for harsh reagents and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Propynoic acid, 3-(1-cyclopenten-1-yl)-, methyl ester (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Reagents such as sodium methoxide (NaOMe) or sodium hydride (NaH) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopentenone derivatives or carboxylic acids.
Reduction: Formation of cyclopentene or cyclopentane derivatives.
Substitution: Formation of various substituted cyclopentenyl esters.
Aplicaciones Científicas De Investigación
2-Propynoic acid, 3-(1-cyclopenten-1-yl)-, methyl ester (9CI) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Propynoic acid, 3-(1-cyclopenten-1-yl)-, methyl ester (9CI) involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Methyl prop-2-ynoate: A simpler ester with similar reactivity but lacking the cyclopentenyl group.
Cyclopentenone derivatives: Compounds with similar ring structures but different functional groups.
Propargyl esters: Esters containing the propynoate moiety but with different substituents.
Uniqueness
2-Propynoic acid, 3-(1-cyclopenten-1-yl)-, methyl ester (9CI) is unique due to the combination of the cyclopentenyl and propynoate groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
169478-78-8 |
|---|---|
Fórmula molecular |
C9H10O2 |
Peso molecular |
150.17 g/mol |
Nombre IUPAC |
methyl 3-(cyclopenten-1-yl)prop-2-ynoate |
InChI |
InChI=1S/C9H10O2/c1-11-9(10)7-6-8-4-2-3-5-8/h4H,2-3,5H2,1H3 |
Clave InChI |
TYSLSLIGDJCFAT-UHFFFAOYSA-N |
SMILES |
COC(=O)C#CC1=CCCC1 |
SMILES canónico |
COC(=O)C#CC1=CCCC1 |
Sinónimos |
2-Propynoic acid, 3-(1-cyclopenten-1-yl)-, methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















